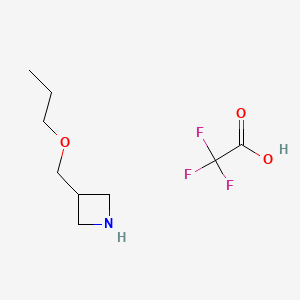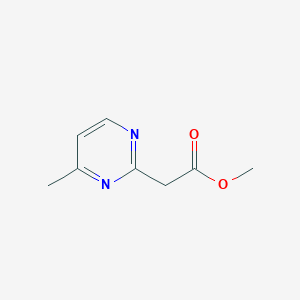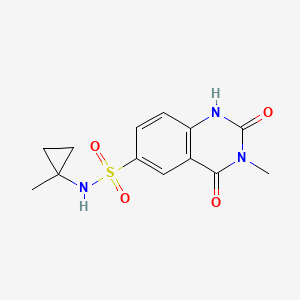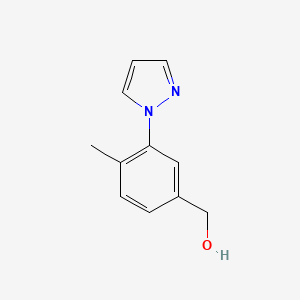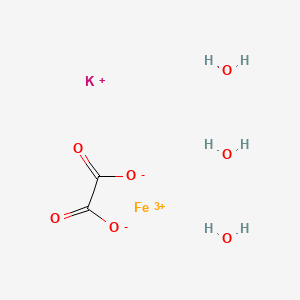
Potassium;iron(3+);oxalate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a salt consisting of ferrioxalate anions and potassium cations. The ferrioxalate anion is a transition metal oxalate complex with an iron atom in the +3 oxidation state and three bidentate oxalate ligands. The compound is typically found as emerald green crystals and is known for its stability in the dark but decomposes under light and high-energy electromagnetic radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;iron(3+);oxalate;trihydrate can be synthesized through a multi-step process. One common method involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water. The reaction is carried out on a steam bath for several hours, allowing the oxalate ions to replace the sulfate ions in solution, forming barium sulfate as a byproduct . The reaction can be represented as follows: [ \text{Fe}_2(\text{SO}_4)_3 + 3 \text{BaC}_2\text{O}_4 + 3 \text{K}_2\text{C}_2\text{O}_4 \rightarrow 2 \text{K}_3[\text{Fe}(\text{C}_2\text{O}_4)_3] + 3 \text{BaSO}_4 ]
Another method involves dissolving ferrous ammonium sulfate hexahydrate in a slightly acidic solution, followed by the addition of oxalic acid to form iron(II) oxalate. This iron(II) oxalate is then oxidized to iron(III) oxalate using hydrogen peroxide and potassium oxalate .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Potassium;iron(3+);oxalate;trihydrate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ferrioxalate anion can participate in redox reactions, where the iron center can be reduced from Fe(III) to Fe(II) or oxidized back to Fe(III).
Photochemical Reactions: The compound is known to decompose under light, making it useful in photochemical studies.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (for oxidation), oxalic acid, and various bases and acids to control the pH of the reaction environment .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in redox reactions, the products can include iron(II) oxalate and other iron complexes .
Scientific Research Applications
Potassium;iron(3+);oxalate;trihydrate has a wide range of scientific research applications:
Biology: The compound is used in studies involving iron metabolism and transport in biological systems.
Medicine: Research into iron-based compounds for therapeutic applications often involves this compound as a model compound.
Mechanism of Action
The mechanism by which potassium;iron(3+);oxalate;trihydrate exerts its effects involves the interaction of the ferrioxalate anion with light and other chemical species. The iron center in the ferrioxalate anion can undergo redox reactions, and the oxalate ligands can participate in coordination chemistry, forming various complexes .
Comparison with Similar Compounds
Similar Compounds
Sodium ferrioxalate: Similar to potassium;iron(3+);oxalate;trihydrate but with sodium as the counterion.
Iron(II) oxalate: Contains iron in the +2 oxidation state and is less stable than the ferrioxalate complex.
Uniqueness
This compound is unique due to its stability in the dark, its ability to decompose under light, and its use as a standard in photochemical studies. Its specific coordination geometry and the presence of three bidentate oxalate ligands also distinguish it from other iron oxalate complexes .
Properties
Molecular Formula |
C2H6FeKO7+2 |
|---|---|
Molecular Weight |
237.01 g/mol |
IUPAC Name |
potassium;iron(3+);oxalate;trihydrate |
InChI |
InChI=1S/C2H2O4.Fe.K.3H2O/c3-1(4)2(5)6;;;;;/h(H,3,4)(H,5,6);;;3*1H2/q;+3;+1;;;/p-2 |
InChI Key |
PDZDVXMGODGGBP-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.O.[K+].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
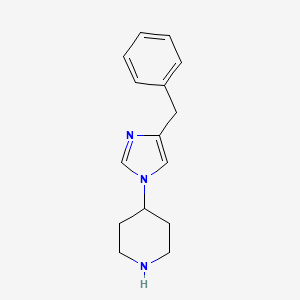
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)
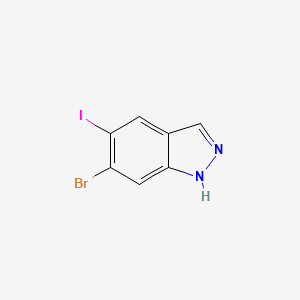

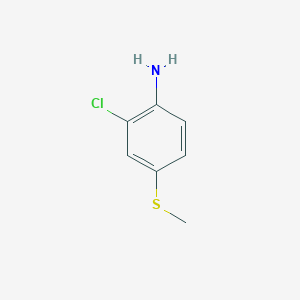
![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)

![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)
